1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone involves several steps. One common method includes the reaction of 3,6-dimethoxypyridazine with difluoroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-(3,6-Dimethoxypyridazin-4-yl)-2,2-difluoroethanone can be compared with other pyridazine derivatives such as:
Pyridazine: A simpler structure with similar pharmacological activities.
Pyridazinone: Known for its wide range of biological activities, including anti-inflammatory and anticancer properties.
3,6-Dimethoxypyridazine: A precursor in the synthesis of this compound.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C8H8F2N2O3 |
---|---|
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
1-(3,6-dimethoxypyridazin-4-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H8F2N2O3/c1-14-5-3-4(6(13)7(9)10)8(15-2)12-11-5/h3,7H,1-2H3 |
InChI-Schlüssel |
IELYQZQHTPOBIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C(=C1)C(=O)C(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.